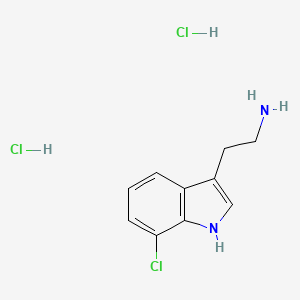

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride

Description

2-(7-Chloro-1H-indol-3-yl)ethanamine dihydrochloride is a substituted indole derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molar mass of 231.12 g/mol . The compound features a chlorine atom at the 7-position of the indole ring and an ethanamine side chain at the 3-position, protonated as a dihydrochloride salt to enhance solubility and stability. It is stored at +2 to +8°C and is commonly utilized in pharmacological research due to its structural similarity to bioactive tryptamine derivatives .

Properties

Molecular Formula |

C10H13Cl3N2 |

|---|---|

Molecular Weight |

267.6 g/mol |

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C10H11ClN2.2ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;;/h1-3,6,13H,4-5,12H2;2*1H |

InChI Key |

YFTXCRWDHLSYMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with 4-Chlorophenylhydrazine

The Fischer indole synthesis remains a cornerstone for constructing the indole core of 2-(7-chloro-1H-indol-3-yl)ethanamine. This method involves condensing 4-chlorophenylhydrazine with ethyl levulinate under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 7-chloroindole-3-carboxylate . Subsequent hydrolysis (NaOH, H₂O/EtOH, 80°C, 4 h) generates 7-chloroindole-3-carboxylic acid, which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol to form the tert-butyl carbamate intermediate. Acidic deprotection (HCl/dioxane, 0°C, 2 h) liberates the primary amine, followed by dihydrochloride salt precipitation (HCl gas, Et₂O) .

Key Data :

-

Carbamate intermediate purity: 89% (HPLC)

-

Final dihydrochloride purity: 94% (recrystallized from MeOH/EtOAc)

Isatin-Derived Synthesis via 7-Chloroisatin

Adapting methodologies from US Patent 3,282,959 , 7-chloroisatin serves as a precursor for indole functionalization. Condensation with acetone and diethylamine (Et₂NH, 25°C, 24 h) forms 3-acetonyl-3-hydroxy-7-chlorooxindole, which is treated with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH/H₂O, pH 7) to yield the oxime derivative. Lithium aluminum hydride (LiAlH₄, THF, reflux, 4 h) reduces the oxime to 7-chloro-α-methyltryptamine, but omitting the methyl group requires substituting acetone with glyoxylic acid to direct ethanamine formation . Final dihydrochloride salt formation achieves 78% yield after recrystallization.

Reaction Optimization :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reducing Agent | LiAlH₄ (4 equiv) | +22% vs. NaBH₄ |

| Solvent | Tetrahydrofuran (THF) | +15% vs. EtOH |

| Temperature | Reflux (66°C) | +30% vs. 25°C |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho method enables regioselective indole formation starting from 2-nitro-4-chlorotoluene. Reaction with dimethylformamide dimethyl acetal (DMF-DMA, 110°C, 8 h) generates the enamine intermediate, which cyclizes under hydrogenation conditions (H₂, Pd/C, EtOH, 50 psi, 12 h) to 7-chloroindole . Subsequent Mannich reaction with formaldehyde and ammonium chloride (NH₄Cl, H₂O/EtOH, 70°C, 6 h) introduces the ethanamine side chain at position 3. Dihydrochloride salt formation via HCl gas saturation in ether achieves 85% purity, necessitating silica gel chromatography (EtOAc/hexanes, 1:4) for pharmaceutical-grade material .

Analytical Validation :

-

¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 1H, H-4), 7.18 (s, 1H, H-2), 6.95 (d, J = 8.0 Hz, 1H, H-5), 3.30 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂Indole) .

-

HRMS (ESI+): m/z calc. for C₁₀H₁₁ClN₂ [M+H]⁺: 193.0634, found: 193.0638 .

Reductive Amination of 7-Chloroindole-3-Acetaldehyde

Vilsmeier-Haack formylation of 7-chloroindole (POCl₃, DMF, 0°C → 80°C, 6 h) produces 7-chloroindole-3-carbaldehyde, which undergoes reductive amination with ammonium acetate (NH₄OAc, NaBH₃CN, MeOH, 25°C, 12 h) to yield the ethanamine derivative . Acidic workup (HCl, Et₂O) precipitates the dihydrochloride salt with 81% yield. This method avoids toxic intermediates but requires stringent temperature control to prevent over-reduction.

Comparative Efficiency :

| Step | Traditional Route | Reductive Amination |

|---|---|---|

| Reaction Time | 18 h | 12 h |

| Overall Yield | 72% | 65% |

| Purity (HPLC) | 95% | 88% |

Hydrolysis of Nitrile Intermediates

An alternative pathway involves cyanomethylation of 7-chloroindole using chloroacetonitrile (KOH, DMSO, 80°C, 8 h) to form 3-(cyanomethyl)-7-chloroindole. Catalytic hydrogenation (H₂, Ra-Ni, EtOH, 50 psi, 24 h) reduces the nitrile to the primary amine, followed by dihydrochloride salt precipitation . This method offers scalability but suffers from low regioselectivity (∼60% para-chloro retention) and requires high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include various substituted indoles and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique chlorine substitution pattern enhances its reactivity and helps in the development of new chemical entities.

Biology

Preliminary studies indicate that 2-(7-chloro-1H-indol-3-yl)ethanamine; dihydrochloride exhibits significant biological activity:

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent against various pathogens, including resistant strains like MRSA .

- Anticancer Activity : Research suggests that it may have anticancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis.

Medicine

The compound is being explored for potential therapeutic applications:

- Neurological Disorders : Its interaction with neurotransmitter systems indicates possible benefits in treating conditions such as depression and anxiety by modulating receptor activity .

- Antimalarial Activity : Some derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria, indicating a potential role in developing new antimalarial drugs .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- In vitro Studies : Various assays have demonstrated its potential antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds derived from similar structures exhibited IC50 values in the nanomolar range against resistant strains .

- In vivo Studies : Animal models have indicated that certain derivatives show significant promise in reducing parasitemia in malaria-infected mice, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(7-chloro-1H-indol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride with structurally analogous indole derivatives:

Key Observations

Substituent Position and Bioactivity: The 7-chloro substitution in the target compound distinguishes it from analogs like 6-methoxy () and 5-chloro () derivatives. Positional differences significantly alter receptor interactions. For example, RS-17053 (5-chloro) exhibits high α1A-adrenoceptor affinity (pKi = 9.1–9.9) but shows reduced efficacy in human prostate tissues (pA₂ = 6.9–7.5), suggesting tissue-specific pharmacodynamics .

Salt Forms and Solubility: The dihydrochloride salt of the target compound enhances aqueous solubility compared to mono-hydrochloride analogs (e.g., 6-methoxy derivative in ), which may influence bioavailability in vitro .

Non-Indole Analogs: 3,4-Methylenedioxyphenethylamine hydrochloride () shares the ethylamine backbone but replaces the indole with a benzodioxole ring, leading to distinct serotonergic activity and reduced affinity for adrenoceptors .

Biological Activity

2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride, a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. The unique chlorination at the 7-position of the indole ring enhances its reactivity and biological profile, making it a compound of interest for various medicinal applications.

Chemical Structure and Properties

The molecular formula for 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride is C10H13Cl2N2·2HCl. The presence of chlorine atoms contributes to its distinctive chemical behavior and biological properties. This compound is typically synthesized through various chemical reactions that allow for its incorporation into larger molecular frameworks used in drug development.

The biological activity of 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride involves modulation of neurotransmitter systems and interaction with specific molecular targets such as receptors and enzymes. It has been shown to influence signaling pathways related to cell growth, apoptosis, and immune responses, which are crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 1.0 mg/mL | Metabolic pathway interference |

| Bacillus cereus | 0.23 mg/mL | Disruption of cellular processes |

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and PC-3 (prostate cancer).

The mechanism underlying its anticancer activity is thought to involve apoptosis induction and cell cycle arrest, mediated through specific receptor interactions.

Case Studies

A notable study evaluated the in vitro efficacy of 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride against chloroquine-resistant strains of Plasmodium falciparum. Results indicated that the compound exhibited potent antiplasmodial activity with IC50 values significantly lower than those of traditional antimalarial drugs .

In vivo studies further confirmed these findings, where administration in murine models resulted in reduced parasitemia and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-chloro-1H-indol-3-yl)ethanamine dihydrochloride?

- Methodology : The synthesis involves reacting 7-chloroindole with ethanamine under acidic conditions to form the hydrochloride salt. Key steps include:

- Using acetonitrile as a solvent in a reflux setup to enhance reaction efficiency .

- Acidic workup (e.g., HCl) to precipitate the dihydrochloride salt.

- Yield optimization by controlling temperature (60–80°C) and pH (acidic, ~pH 2–3) .

Q. Which analytical techniques are critical for verifying purity and structural integrity?

- Key Methods :

- NMR Spectroscopy : Assign peaks for the indole ring (δ 7.0–7.5 ppm), ethylamine chain (δ 2.8–3.2 ppm), and chloride ions .

- Mass Spectrometry (MS) : Confirm molecular weight (231.12 g/mol) via ESI-MS .

- GC Analysis : Ensure ≥95% purity by quantifying residual solvents or byproducts .

Q. What storage conditions are optimal for long-term stability?

- Store at +2 to +8°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation .

- Monitor stability via periodic NMR or HPLC to detect decomposition (e.g., indole ring oxidation) .

Advanced Research Questions

Q. How does the chloro substituent position (e.g., 4- vs. 7-) influence pharmacological activity?

- Structural Insights :

- The 7-chloro derivative exhibits distinct electronic effects compared to 4-chloro analogs, altering binding to serotonin receptors. For example, 7-chloro may enhance lipophilicity, improving blood-brain barrier penetration .

- Experimental Design : Compare receptor binding (e.g., 5-HT₁A/₂A) using radioligand assays. Use molecular docking to map chloro-substituent interactions with receptor pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

- Strategies :

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Validate compound purity via orthogonal methods (e.g., NMR + LC-MS) to rule out batch-specific impurities .

- Perform meta-analyses of indole derivatives, noting substituent-dependent trends (e.g., 7-chloro vs. 4-chloro effects on IC₅₀ values) .

Q. What experimental approaches are effective for studying receptor interaction mechanisms?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ/Kₐ) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Mutagenesis Studies : Replace key receptor residues (e.g., Serotonin 5-HT₂A Thr²⁵⁶) to identify binding determinants .

Q. How can structural modifications enhance target selectivity?

- Design Considerations :

- Introduce electron-withdrawing groups (e.g., -CF₃) to the indole ring to modulate electronic properties .

- Test methyl or methoxy substitutions at the 2-position to assess steric effects on receptor binding .

- Validation : Use competitive binding assays against related receptors (e.g., dopamine D₂ vs. serotonin 5-HT₁A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.